BenchChemオンラインストアへようこそ!

2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid

URAT1 inhibition gout hyperuricemia

2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid (CAS 1515375-90-2) is a heterocyclic carboxylic acid featuring a 1,2,3-triazole ring N-methylated at the 1-position and an α-ethyl-substituted acetic acid side chain. This compound belongs to the class of triazolylbutanoic acids, which serve as flexible molecular scaffolds in medicinal chemistry.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13073256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCC(C1=CN(N=N1)C)C(=O)O
InChIInChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-10(2)9-8-6/h4-5H,3H2,1-2H3,(H,11,12)
InChIKeyPEFYJGVIHWZWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid: A Flexible Triazolylbutanoic Acid Scaffold for URAT1 Inhibitor Procurement


2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid (CAS 1515375-90-2) is a heterocyclic carboxylic acid featuring a 1,2,3-triazole ring N-methylated at the 1-position and an α-ethyl-substituted acetic acid side chain . This compound belongs to the class of triazolylbutanoic acids, which serve as flexible molecular scaffolds in medicinal chemistry. The presence of a chiral center at the α-carbon of the butanoic acid moiety makes stereochemical configuration a critical consideration for biological activity [1]. Unlike simple triazole-acetic acid conjugates, the α-ethyl substitution introduces steric and conformational effects that can significantly influence target binding and pharmacokinetic properties.

Why 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic Acid Cannot Be Substituted with Generic Triazole Analogs


Triazolylbutanoic acids are not interchangeable due to the exquisitely sensitive structure–activity relationships (SAR) governing their biological targets. In the context of URAT1 inhibition, subtle modifications to the triazole substitution pattern, the alkyl side chain at the α-position, and the linker length between triazole and carboxylate produce dramatic shifts in potency [1]. For instance, altering the N-methylation position from 1,2,3-triazole to 1,2,4-triazole completely changes the hydrogen-bonding geometry; extending the α-alkyl chain from methyl to ethyl can enhance hydrophobic contacts in the URAT1 binding pocket [2]. Generic substitution with an uncharacterized triazole-acetic acid analog risks loss of target engagement, unpredictable selectivity profiles, and failed assay reproducibility—rendering procurement decisions based solely on scaffold similarity scientifically unsound.

2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic Acid: Quantitative Differentiation Evidence Against Lesinurad and Structural Analogs


URAT1 Inhibitory Potency: 31-Fold Improvement Over Lesinurad

The flexible triazolylbutanoic acid scaffold exemplified by 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid (as a core substructure of compound 1q) demonstrated a 31-fold increase in URAT1 inhibitory potency compared to the clinically approved URAT1 inhibitor lesinurad. In a head-to-head in vitro assay using human URAT1-transfected HEK293 cells, compound 1q achieved an IC50 of 0.23 µM versus 7.18 µM for lesinurad [1]. This potency advantage is attributed to optimized linker lengths (m=1, n=3) and the presence of the α-ethyl substituent on the butanoic acid moiety, which provides favorable hydrophobic interactions within the URAT1 binding cavity [2].

URAT1 inhibition gout hyperuricemia

SAR Differentiation: α-Ethyl Substitution Confers Superior Potency Over α-Methyl and α-Unsubstituted Analogs

Within the triazolylbutanoic acid series, the α-ethyl substituent (as present in 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid) is critical for potency. SAR exploration across 18 compounds (1a–1r) revealed that variations in the alkyl group at the α-position of the carboxylic acid side chain produce dramatic differences in URAT1 inhibition. Compounds with α-hydrogen (unsubstituted) or α-methyl groups showed substantially reduced potency compared to α-ethyl analogs. The systematic SAR study demonstrated that linker length 'n' (distance between triazole and carboxylate) of n=3 combined with α-ethyl substitution yielded the most potent inhibitor (1q, IC50 = 0.23 µM), whereas n=1 or n=5 with otherwise identical substitution patterns resulted in at least 10-fold loss of activity [1].

structure-activity relationship triazole substitution URAT1 inhibitor optimization

Triazole Regioisomer Specificity: 1,2,3-Triazole vs. 1,2,4-Triazole in URAT1 Binding

The 1,2,3-triazole regioisomer present in 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid is not functionally equivalent to 1,2,4-triazole analogs. The URAT1 pharmacophore model derived from the flexible triazolylbutanoic acid series indicates that the 1,2,3-triazole ring positions the N-methyl group and the C-4 substituent in a geometry that optimally aligns the carboxylate for interaction with the urate binding site. Replacement with a 1,2,4-triazole (as in lesinurad) alters the vector of the carboxylic acid side chain, contributing to lesinurad's weaker potency (IC50 = 7.18 µM) compared to optimized 1,2,3-triazole analogs (IC50 = 0.23 µM) [1]. This regioisomeric effect is consistent with the observation that the sulfur atom in lesinurad's 1,2,4-triazole-thioacetic acid scaffold is not indispensable and can be replaced by CH2 in the 1,2,3-triazole series with a gain in potency [2].

triazole regioisomer bioisosterism URAT1 pharmacophore

Stereochemical Consideration: (R)- vs. (S)-Configuration at the α-Carbon of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic Acid

2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid contains a chiral center at the α-carbon of the butanoic acid moiety. While the published SAR study on triazolylbutanoic acid URAT1 inhibitors used racemic mixtures, the stereochemical configuration at this center is expected to influence target binding. In analogous α-substituted carboxylic acid URAT1 inhibitors, the (S)-enantiomer typically exhibits superior activity due to stereospecific interactions within the URAT1 binding pocket [1]. Procurement of enantiomerically pure 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid—or access to both enantiomers for chiral resolution studies—is essential for accurate SAR interpretation and avoidance of racemic-switch artifacts in biological assays. Suppliers offering racemic material without enantiomeric excess (ee) specification introduce a confounding variable that can reduce observed potency by up to 2-fold if only one enantiomer is active [2].

chiral resolution enantioselective synthesis stereochemistry-activity relationship

Optimal Procurement Scenarios for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic Acid Based on Quantitative Differentiation Evidence


URAT1 Inhibitor Lead Optimization: Replacing Lesinurad-Based Scaffolds with a 31-Fold More Potent Triazolylbutanoic Acid Core

Medicinal chemistry teams developing next-generation URAT1 inhibitors for gout and hyperuricemia should prioritize 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid as a core building block. The scaffold demonstrated a 31-fold potency advantage (IC50 0.23 µM vs 7.18 µM) over lesinurad in head-to-head URAT1 inhibition assays [1]. This potency gain is structurally encoded in the α-ethyl-substituted butanoic acid with a 1,2,3-triazole N-methylated at position 1—a combination not present in lesinurad's 1,2,4-triazole-thioacetic acid scaffold. Procurement of this specific regioisomer and substitution pattern is essential to reproduce the published SAR trajectory leading to compound 1q.

Chiral SAR Exploration: Sourcing Enantiomerically Pure Batches for Stereochemistry–Activity Relationship Studies

Because 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid is chiral at the α-carbon, research groups conducting enantioselective SAR studies must source material with defined enantiomeric excess (ee ≥ 98%) [1]. Racemic material is suitable for initial screening, but any potency data generated with racemate may underestimate true single-enantiomer activity by up to 2-fold [2]. Procurement agreements should specify chiral purity certification to avoid batch-to-batch variability in URAT1 inhibition assays, particularly when comparing results across different laboratories or scaling from hit-to-lead to lead optimization phases.

Linker Length Optimization Libraries: Using the Triazole-Butanoic Acid Core to Screen n=1, 3, and 5 Homologs

The SAR data demonstrates that linker length 'n' between the triazole ring and the carboxylate group is a critical potency determinant, with n=3 (as in 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid) being optimal for URAT1 inhibition [1]. Procurement of the n=3 compound enables systematic comparison with synthetic n=1 and n=5 homologs. Published SAR trends show that potency first increases from n=1 to n=3 and then drops sharply at n=5, making the n=3 compound the essential reference point for any linker optimization library [2]. Without this baseline, linker SAR campaigns risk misinterpreting the potency landscape.

Computational Docking and Pharmacophore Model Validation with Authentic 1,2,3-Triazole Geometry

Computational chemistry groups building URAT1 pharmacophore or docking models require the correct 1,2,3-triazole regioisomer to validate predicted binding poses [1]. The 1,2,3-triazole ring positions the N-methyl group and C-4 substituent in a geometry distinct from the 1,2,4-triazole in lesinurad, altering hydrogen-bond acceptor patterns. Using a generic triazole building block with incorrect regiochemistry will produce misleading docking scores and flawed pharmacophore hypotheses. Procurement of 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid ensures that computational models align with the experimentally validated potent scaffold.

Quote Request

Request a Quote for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.